![molecular formula C18H11ClF3N5OS B2471033 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 1357831-87-8](/img/structure/B2471033.png)

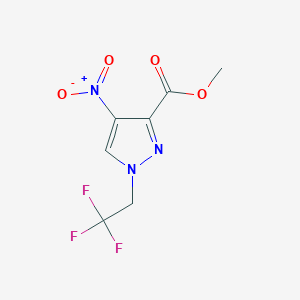

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

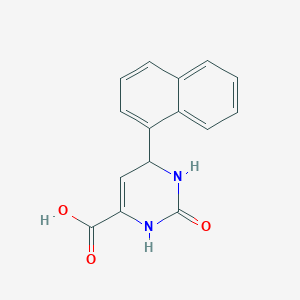

The [1,2,4]Triazolo[4,3-a]quinoxaline derivatives are known for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .

Synthesis Analysis

The synthesis of these compounds involves the design of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The exact synthesis process for the specific compound you mentioned is not available in the sources I found.Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- Chemical Synthesis : The compound and its derivatives have been synthesized through various chemical reactions, including the coupling of amino acid esters with triazoloquinoxaline moieties and azide coupling methods. These synthesis methods have yielded a range of derivatives with varying yields and properties, highlighting the versatility of the compound's chemical structure for modifications and optimizations (Walid Fathalla, 2015).

Medicinal Chemistry Applications

Anticonvulsant Properties : Some derivatives of the compound have shown potential anticonvulsant properties, indicating their possible use in the treatment or management of seizure disorders. The evaluation of these compounds in animal models has identified specific derivatives with promising anticonvulsant activities, suggesting a potential pathway for the development of new therapeutic agents in this area (Mohamed Alswah et al., 2013).

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of certain derivatives have been investigated, with some compounds displaying potent antibacterial activity against a range of bacterial strains. This research indicates the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial infections (M. Badran et al., 2003).

Anticancer Activity : A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been designed and synthesized, meeting structural requirements essential for anticancer activity. Evaluation against human neuroblastoma and colon carcinoma cell lines revealed significant cytotoxicity for some derivatives, highlighting the potential of these compounds in anticancer drug development (B. N. Reddy et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N5OS/c19-11-6-5-10(18(20,21)22)7-13(11)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-12(14)25-17/h1-7,9H,8H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAAUNPHAISQJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)

![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)

![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)